molecular formula C20H14F6N2O2 B13748538 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

Cat. No.: B13748538
M. Wt: 428.3 g/mol
InChI Key: PGGDRKNQBAILPU-UHFFFAOYSA-N
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Description

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trifluoromethyl groups and two amino groups attached to a benzene ring through ether linkages. It is widely used as a building block in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and insulating properties .

Preparation Methods

The synthesis of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene typically involves a nucleophilic substitution reaction. One common method includes the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction using hydrogen gas and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene primarily involves its ability to form strong intermolecular interactions due to the presence of amino and trifluoromethyl groups. These interactions contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in its action are related to its role as a building block in polymer synthesis, where it enhances the properties of the resulting materials .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H14F6N2O2

Molecular Weight

428.3 g/mol

IUPAC Name

4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2

InChI Key

PGGDRKNQBAILPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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